molecular formula C17H25N3O2 B1682220 Vildagliptin CAS No. 274901-16-5

Vildagliptin

Cat. No. B1682220
M. Wt: 303.4 g/mol
InChI Key: SYOKIDBDQMKNDQ-AUOOEQCUSA-N
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Description

Vildagliptin, sold under the brand name Galvus and others, is an oral anti-hyperglycemic agent (anti-diabetic drug) of the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs . It is used to manage type II diabetes mellitus, where GLP-1 secretion and insulinotropic effects are impaired .


Molecular Structure Analysis

Vildagliptin has a molecular formula of C17H25N3O2 and a molar mass of 303.406 g·mol −1 . It is freely soluble in water . The most widely used method for assay of vildagliptin is HPLC .


Physical And Chemical Properties Analysis

Vildagliptin has a bioavailability of 85% and a protein binding of 9.3%. Its elimination half-life is 2 to 3 hours . The most widely used method for assay of vildagliptin is HPLC .

Scientific Research Applications

  • Vasculoprotective Effects : Vildagliptin exhibits vasculoprotective properties, including anti-sclerotic and anti-inflammatory effects. It limits inflammation by suppressing pathways like NF-κB and reduces lipid levels, thereby playing a role in atherogenesis prevention (Wiciński et al., 2020).

  • Neuroprotective Effects in Parkinson's Disease : In a study focusing on Parkinson's disease, vildagliptin demonstrated neuroprotective effects by modulating anti-inflammatory and antioxidant pathways, improving motor performance, and reducing neuronal apoptosis (Abdelsalam & Safar, 2015).

  • Potential in Treating Huntington’s Disease : Vildagliptin was found to have a significant anti-Huntington effect, mediated through the GLP-1/PI3K/Akt pathway. This suggests its potential as a therapeutic agent for neurodegenerative diseases like Huntington's (Sayed et al., 2019).

  • Reduction of Pancreatic Beta Cell Apoptosis : In a study using db/db mice, vildagliptin promoted beta cell survival, associated with the attenuation of endoplasmic reticulum stress, highlighting its role in enhancing beta cell health (Wu et al., 2015).

  • Ocular Anti-inflammatory Properties : Vildagliptin, when applied topically as a hydrogel film, exhibited ocular anti-inflammatory effects, which may be beneficial in conditions like diabetic retinopathy (Nandi et al., 2021).

  • Renal Protective Effects : A study revealed that vildagliptin ameliorates renal injury in diabetic rats, suggesting its potential in managing renal complications in type 2 diabetes through antioxidant mechanisms (Aghahoseini et al., 2020).

  • Cardioprotective Effects : Research indicates that vildagliptin can improve myocardial dysfunction and restore autophagy in diabetic mice, pointing to its beneficial effects in diabetic cardiomyopathy (Li et al., 2021).

Future Directions

Vildagliptin is an effective and safe therapeutic option for patients with T2DM, both as monotherapy and as add-on treatment . The safety profiles as well as future directions including their potential application in improving COVID-19 patient outcomes have also been discussed .

properties

IUPAC Name

(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOKIDBDQMKNDQ-XWTIBIIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vildagliptin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015596
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.75e+00 g/L
Record name Vildagliptin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015596
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) are incretin hormones that regulate blood glucose levels and maintain glucose homeostasis. It is estimated that the activity of GLP-1 and GIP contribute more than 70% to the insulin response to an oral glucose challenge. They stimulate insulin secretion in a glucose-dependent manner via G-protein-coupled GIP and GLP-1 receptor signalling. In addition to their effects on insulin secretion, GLP-1 is also involved in promoting islet neogenesis and differentiation, as well as attenuating pancreatic beta-cell apoptosis. Incretin hormones also exert extra-pancreatic effects, such as lipogenesis and myocardial function. In type II diabetes mellitus, GLP-1 secretion is impaired, and the insulinotropic effect of GIP is significantly diminished. Vildagliptin exerts its blood glucose-lowering effects by selectively inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly truncates and inactivates GLP-1 and GIP upon their release from the intestinal cells. DPP-4 cleaves oligopeptides after the second amino acid from the N-terminal end. Inhibition of DPP-4 substantially prolongs the half-life of GLP-1 and GIP, increasing the levels of active circulating incretin hormones. The duration of DPP-4 inhibition by vildagliptin is dose-dependent. Vildagliptin reduces fasting and prandial glucose and HbA1c. It enhances the glucose sensitivity of alpha- and beta-cells and augments glucose-dependent insulin secretion. Fasting and postprandial glucose levels are decreased, and postprandial lipid and lipoprotein metabolism are also improved.
Record name Vildagliptin
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Product Name

Vildagliptin

CAS RN

274901-16-5
Record name Vildagliptin
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Record name Vildagliptin [USAN:INN:BAN:JAN]
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Record name Vildagliptin
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Record name (-)-(2S)-1-[[(3-Hydroxytricyclo[3.3.1.1[3,7]]dec-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile
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Record name Vildagliptin
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Record name Vildagliptin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015596
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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